molecular formula C11H9FN2OS B5324047 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Katalognummer B5324047
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: DUAZHICIWTUJIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide, also known as FM-381, is a small molecule drug candidate that has been developed for the treatment of autoimmune diseases. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.

Wirkmechanismus

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide acts by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the activation of T cells. By inhibiting BTK, this compound prevents the activation and proliferation of T cells, thereby reducing the inflammatory response associated with autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to the target tissues, where it exerts its pharmacological effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Vorteile Und Einschränkungen Für Laborexperimente

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several advantages as a research tool, including its selectivity for BTK and its favorable pharmacokinetic profile. However, it also has some limitations, such as its relatively low yield in the synthesis process and the need for further optimization to improve its potency and selectivity.

Zukünftige Richtungen

There are several future directions for the research and development of 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide. One direction is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to further investigate the pharmacological effects of this compound in animal models of autoimmune diseases, as well as in clinical trials in humans. Additionally, the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases should be explored. Finally, the development of new analogs of this compound with improved potency and selectivity could lead to the discovery of more effective treatments for autoimmune diseases.

Synthesemethoden

The synthesis of 2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves a multi-step process that starts with the reaction of 4-methyl-2-nitrothiazole with 2-fluorobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with an acid chloride to give the final product. The overall yield of this synthesis method is around 25%.

Wissenschaftliche Forschungsanwendungen

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide has been extensively studied in vitro and in vivo for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and lupus. It has been shown to selectively inhibit the activation and proliferation of T cells, which are key players in the pathogenesis of autoimmune diseases.

Eigenschaften

IUPAC Name

2-fluoro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2OS/c1-7-6-16-11(13-7)14-10(15)8-4-2-3-5-9(8)12/h2-6H,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAZHICIWTUJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.